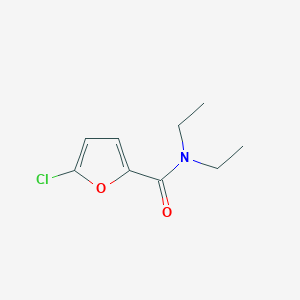
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide (CDPC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CDPC is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been shown to interact with the NMDA receptor, which is involved in learning and memory. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including neuroprotective properties, antioxidant activity, and anti-inflammatory effects. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to protect neurons against oxidative stress and cell death, which can contribute to neurodegenerative diseases. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been shown to have antioxidant activity, which can protect cells against oxidative damage. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory effects, which can reduce inflammation and promote healing.
実験室実験の利点と制限
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and use in experiments. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide is also readily available and can be synthesized using various methods. However, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has some limitations for lab experiments, including its limited solubility in water, which can make it difficult to use in aqueous solutions. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide research, including the development of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide analogs with improved pharmacological properties. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can be studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can also be studied for its potential as an anticancer agent, as it can inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide is a pyrazole derivative that has gained attention in the field of scientific research due to its potential applications in various fields. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been studied for its potential as an anticancer agent, as it can inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide and its potential applications in various fields.
合成法
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid. The reaction results in the formation of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide in good yield and purity. Other methods of synthesis include the reaction of 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid with N,N-dimethylformamide diethyl acetal in the presence of p-toluenesulfonic acid.
科学的研究の応用
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective properties and can protect neurons against oxidative stress and cell death. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been studied for its potential as an anticancer agent, as it can inhibit the growth and proliferation of cancer cells. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-8-9(7-12-13)11(15)14(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYYDEPLIDDIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)



![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
